1-Chloro-1,2,3,3,3-pentafluoroprop-1-ene

Description

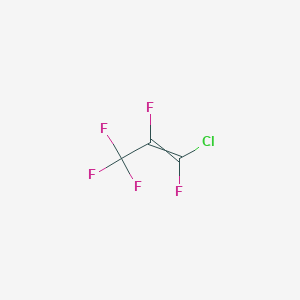

1-Chloro-1,2,3,3,3-pentafluoroprop-1-ene is a fluorinated alkene with the molecular formula C₃ClF₅ and a molecular weight of 166.477 g/mol . Its IUPAC name is 3-chloro-1,1,2,3,3-pentafluoropropene, though it is also known by synonyms such as Perfluoroallyl chloride and 3-Chloropentafluoropropene. The compound has the CAS Registry Number 79-47-0 and an InChIKey of IJTAKAGEJXIJPQ-UHFFFAOYSA-N . Structurally, it features a chlorine atom at position 1 and fluorine atoms at positions 1, 2, 3, 3, and 3, making it highly electronegative and thermally stable.

This compound is part of a broader class of halogenated olefins, which are critical in industrial applications such as refrigerants, solvents, and chemical intermediates. Its unsaturated structure (propene backbone) distinguishes it from saturated analogs like chlorofluoropropanes.

Properties

IUPAC Name |

1-chloro-1,2,3,3,3-pentafluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3ClF5/c4-2(6)1(5)3(7,8)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJLPMHLSZDVUMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)Cl)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3ClF5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694143 | |

| Record name | 1-Chloro-1,2,3,3,3-pentafluoroprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2804-49-1 | |

| Record name | 1-Chloro-1,2,3,3,3-pentafluoro-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2804-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-1,2,3,3,3-pentafluoroprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Fluorination of Chlorinated Propene Derivatives in Vapor Phase

One of the primary industrial methods to prepare 1-chloro-1,2,3,3,3-pentafluoroprop-1-ene involves the selective fluorination of chlorinated propane derivatives using hydrogen fluoride (HF) in the vapor phase, catalyzed by fluorinating catalysts.

- Starting Material: 1,1,1,3,3-pentachloropropane or related chloropropene compounds.

- Process: The chlorinated compound reacts with hydrogen fluoride vapor over a fluorinating catalyst.

- Mechanism: The reaction proceeds through intermediates such as 1,1,1-trifluoro-3-chloro-2-propene, which is further fluorinated to yield the target compound.

- Reaction Conditions:

- Molar ratio of HF to chlorinated substrate is critical, typically between 5 to 20 times excess HF to ensure complete fluorination and minimize chlorine residues.

- The reaction is conducted in vapor phase at elevated temperatures with continuous removal of by-product hydrogen chloride (HCl).

- Catalysts: Fluorinating catalysts, often metal fluorides or supported fluorides, are used to enhance selectivity and yield.

- Outcome: The process yields this compound with high selectivity and yield, and the by-product HCl is removed continuously to drive the reaction forward.

This method is cost-effective and industrially scalable, as described in patent EP0877009A1.

Selective Hydrodefluorination of Hexafluoropropene

Another preparation route involves selective hydrodefluorination of hexafluoropropene (HFP) using group 13 hydrides (such as boron or aluminum hydrides complexed with ligands).

- Starting Material: Hexafluoropropene (CF3-CF=CF2).

- Reagents: Group 13 hydrides of the form EH3- L (E = B, Al; L = SMe2, NMe3).

- Reaction Type: Hydrodefluorination via nucleophilic vinylic substitution and addition-elimination mechanisms.

- Selectivity: The choice of group 13 element and ligand affects the chemoselectivity, allowing selective removal of fluorine atoms to form pentafluoropropene derivatives.

- Advantages: This method offers precise control over substitution patterns and can produce this compound or related HFOs under mild conditions.

- Research Findings: Experimental and DFT computational studies confirm the mechanism and selectivity control.

One-Step Catalytic Hydrogenation of Hexafluoropropylene

A more recent method involves direct hydrogenation of hexafluoropropylene in the presence of a solid catalyst mixture.

- Catalyst: A solid mixture of oxyhalides of transition metals, IIA and IIIA group metals, or derivatives combined with group VIII metal-based compounds.

- Process: Hexafluoropropylene and hydrogen gas react under catalytic conditions to produce 1,2,3,3,3-pentafluoropropene derivatives, including this compound.

- Benefits: This one-step method improves selectivity and reaction stability compared to multi-step hydrogenation and HF removal processes.

- Industrial Relevance: The method is suitable for large-scale production with high pentafluoropropylene selectivity.

Dehydrofluorination Using Potassium Hydroxide in Aqueous Medium

Dehydrofluorination of hydrofluoropropane intermediates using potassium hydroxide (KOH) in aqueous medium is another key step in synthesizing fluoropropene compounds.

- Starting Material: Hydrofluoropropane derivatives obtained from hydrogenation steps.

- Process: Treatment with KOH solution at elevated temperatures (110–180°C) induces elimination of HF to form the fluorinated olefin.

- Reaction Setup: Agitated reactors with controlled KOH concentration (10–35 wt%) are used.

- Outcome: This method efficiently produces fluoropropene compounds including this compound with high purity.

- Recycling: Potassium fluoride by-product is converted back to KOH using calcium hydroxide, enabling reagent recycling and waste minimization.

Data Summary Table of Preparation Methods

Detailed Research Findings

The vapor phase fluorination method emphasizes the importance of maintaining an excess of hydrogen fluoride to drive the reaction to completion and avoid chlorine-rich by-products. The presence of fluorinating catalysts enhances the selectivity toward this compound and facilitates continuous removal of hydrogen chloride by-product, which shifts the equilibrium favorably.

Hydrodefluorination studies reveal that the nature of the group 13 element and ligand in the hydride complex significantly influences the reaction pathway and product distribution. The combination of nucleophilic vinylic substitution and addition-elimination mechanisms enables selective defluorination, which is crucial for obtaining the desired pentafluoropropene isomer.

The one-step catalytic hydrogenation method using mixed metal oxyhalide catalysts provides a more direct and stable pathway for producing pentafluoropropene derivatives from hexafluoropropylene. This method reduces the number of steps and improves overall process efficiency, making it attractive for industrial applications.

The dehydrofluorination step using potassium hydroxide in aqueous solution is a well-established method to convert saturated hydrofluoropropanes into the corresponding olefins. The process parameters, such as KOH concentration and temperature, are optimized to maximize yield and purity. The recycling of potassium fluoride back to potassium hydroxide using calcium hydroxide minimizes waste and reduces operational costs.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-1,2,3,3,3-pentafluoroprop-1-ene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the chlorine and fluorine atoms, which can affect the reactivity of the compound.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used to oxidize this compound. The reaction is typically carried out in an acidic medium to facilitate the oxidation process.

Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions are often performed in anhydrous solvents to prevent hydrolysis.

Substitution: Substitution reactions involve the replacement of the chlorine atom with other functional groups. Common reagents for substitution reactions include nucleophiles such as hydroxide ions or alkyl halides.

Major Products Formed:

Oxidation Products: The oxidation of this compound can yield carboxylic acids or ketones, depending on the specific conditions used.

Reduction Products: Reduction reactions can produce alcohols or alkanes as the major products.

Substitution Products: Substitution reactions can result in the formation of various fluorinated compounds, depending on the nucleophile used.

Scientific Research Applications

1-Chloro-1,2,3,3,3-pentafluoroprop-1-ene has several scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a precursor for the synthesis of other fluorinated compounds, which are valuable in various industrial processes. In biology, it is used as a reagent in the study of enzyme mechanisms and metabolic pathways. In medicine, it has potential applications in the development of new pharmaceuticals and diagnostic agents. In industry, it is used as a refrigerant and in the production of specialty chemicals.

Mechanism of Action

The mechanism by which 1-Chloro-1,2,3,3,3-pentafluoroprop-1-ene exerts its effects depends on the specific application. In refrigeration, it acts as a refrigerant by absorbing heat during the evaporation process and releasing heat during condensation. The molecular targets and pathways involved in its biological applications are still under investigation, but it is believed to interact with specific enzymes and receptors to modulate biological processes.

Comparison with Similar Compounds

Key Findings:

Structural Variations :

- The position of chlorine and fluorine atoms significantly impacts reactivity and physical properties. For example, This compound has a chlorine atom at C1 and fluorines distributed across C1,2,3,3,3, whereas its isomer 1-Chloro-1,1,2,3,3-pentafluoropropene (same formula, CAS 79-47-0) places chlorine at C3 .

- The 3-Chloro-1,1,3,3-tetrafluoroprop-1-ene (CAS 406-46-2) has one fewer fluorine atom, resulting in a lower molecular weight (148.487 vs. 166.477) and a reported boiling point of 14.5°C .

Thermal Stability and Applications: Compounds with higher fluorine content (e.g., pentafluoro derivatives) exhibit greater thermal stability, making them suitable for high-temperature applications like refrigeration.

Unsaturated compounds like this compound are being studied as alternatives to hydrofluorocarbons (HFCs) under regulations such as the Kigali Amendment .

Synthesis Routes :

- Chlorofluoropropenes are often synthesized via dehydrohalogenation. For example, 1-Chloro-3,3,3-trifluoroprop-1-ene can be produced from 2-chloro-3,3,3-trifluoropropene using catalytic methods .

- The Stille coupling reaction has been employed to synthesize fluorinated olefins, including phenyl-substituted derivatives like 1-phenyl-1,2,3,3,3-pentafluoroprop-1-ene .

Biological Activity

1-Chloro-1,2,3,3,3-pentafluoroprop-1-ene (CAS Number: 2804-49-1) is a fluorinated organic compound with diverse applications in chemistry and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound has several notable properties:

- Molecular Formula : C₃ClF₅

- Molecular Weight : 166.48 g/mol

- Density : 1.514 g/cm³

- Boiling Point : -5.784 °C

- Flash Point : -54.196 °C

These properties contribute to its reactivity and potential interactions with biological systems.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities due to its structural characteristics. Here are key areas of investigation:

Toxicity and Safety

Studies have shown that similar fluorinated compounds can have low toxicity profiles. For example:

- Inhalation studies with related compounds revealed no significant mutagenic or teratogenic effects .

- Histopathological evaluations indicated mild myocarditis at high concentrations but considered rare for hydrofluorocarbons .

The biological activity of this compound is hypothesized to involve:

- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles in biological systems.

- Electrophilic Addition : The double bond allows for interactions with various biomolecules.

The presence of fluorine atoms enhances the compound's reactivity and stability in forming complexes with proteins and enzymes.

Case Study 1: Cardiovascular Impact

A study on the biotransformation of related fluorinated compounds indicated potential cardiotoxic effects linked to metabolites formed during metabolism. The compound's interaction with cytochrome P450 enzymes suggests that it may influence cardiovascular health through metabolic pathways .

Case Study 2: Antimicrobial Activity

Research on similar fluorinated compounds has shown promising antimicrobial properties. For instance:

- Compounds with similar structures exhibited activity against various bacterial strains.

This suggests that this compound could also have potential applications in antimicrobial therapies.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Variation | Key Biological Activity |

|---|---|---|

| 1-Chloro-2-fluoropropane | Chlorine at position 2 | Lower toxicity |

| 1-Chloro-1,2-difluoropropane | Two fluorine substitutions | Enhanced reactivity |

| 1-Chloro-1-trifluoromethylpropane | Trifluoromethyl group | Potential antiviral activity |

Q & A

Q. What are the established synthetic routes for 1-chloro-1,2,3,3,3-pentafluoroprop-1-ene, and how do reaction conditions influence isomer purity?

Methodological Answer: The synthesis of this compound often involves hydrofluorination or dehydrochlorination of halogenated precursors. For example:

- Catalytic Hydrofluorination : Using HF and a chromium-based catalyst, 1,1,2,3,3,3-hexafluoropropane can be converted to the target compound. Reaction temperature (80–120°C) and HF stoichiometry critically influence cis/trans isomer ratios .

- Integrated Co-Production Processes : Patented methods co-produce isomers (e.g., trans-1-chloro-3,3,3-trifluoropropene) via fractional distillation, with purity >99% achievable through optimized pressure and temperature gradients .

- Key Variables : Catalyst choice (e.g., metal fluorides), solvent polarity, and residence time must be rigorously controlled to minimize byproducts like 1,1-dichloro-3,3,3-trifluoropropane .

Q. How can researchers characterize the molecular structure and purity of this compound?

Methodological Answer: Analytical Workflow :

Gas Chromatography-Mass Spectrometry (GC-MS) : Resolves isomers using polar capillary columns (e.g., DB-FFAP) and confirms molecular ion peaks at m/z 166 (C₃ClF₅⁺) .

Nuclear Magnetic Resonance (NMR) :

- ¹⁹F NMR : Distinct chemical shifts for CF₃ (δ −70 to −75 ppm) and CF₂ groups (δ −110 to −120 ppm) differentiate stereoisomers .

- ¹³C NMR : Chlorine-coupled splitting patterns confirm substitution positions.

IR Spectroscopy : C-Cl stretching (550–600 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) validate functional groups .

Validation : Cross-reference with NIST spectral libraries and synthetic controls to resolve ambiguities .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods with >100 ft/min face velocity to prevent inhalation exposure (TLV-TWA: 10 ppm estimated) .

- First Aid :

- Storage : Stabilize with 0.1% butylated hydroxytoluene (BHT) in amber glass at −20°C to prevent radical-mediated decomposition .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic properties (e.g., ionization energy) be resolved?

Methodological Answer: Discrepancies in ionization energy (IE) values (e.g., 10.79 eV vs. 11.22 eV in older studies) arise from experimental setups:

- Electron Impact (EI) vs. Photoionization : EI may overestimate IE due to fragmentation artifacts. Validate using threshold photoelectron spectroscopy (TPES) for adiabatic IE .

- Data Reproducibility : Replicate measurements under standardized conditions (e.g., 70 eV electron energy, 300 K) and compare with NIST-recommended protocols .

Example : The appearance energy (AE) of CF₃⁺ (15.63 eV) aligns with C-Cl bond dissociation energy (BDE) calculations, confirming fragmentation pathways .

Q. What strategies optimize isomer-specific synthesis for applications in fluoropolymer production?

Methodological Answer:

- Stereoelectronic Control : Use Ziegler-Natta catalysts (e.g., TiCl₄/AlEt₃) to favor trans-isomers via anti-addition mechanisms .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for cis-isomer formation (ΔG‡ reduction ~5 kcal/mol) .

- In Situ Monitoring : Employ Raman spectroscopy to track isomer ratios during continuous-flow synthesis, adjusting residence time dynamically .

Q. How do computational models predict environmental persistence, given limited ecotoxicological data?

Methodological Answer:

- QSPR Modeling : Estimate biodegradation half-lives (e.g., EPI Suite™): Predicted t₁/₂ >60 days in water, suggesting moderate persistence .

- Tropospheric Degradation : Simulate OH radical reaction pathways (Gaussian 16, DFT/B3LYP): Major products include trifluoroacetic acid (TFA) and Cl⁻, with global warming potential (GWP) ~150 (100-yr horizon) .

- Validation Gaps : Prioritize experimental studies on aquatic toxicity (e.g., Daphnia magna LC₅₀) to resolve model uncertainties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.